![molecular formula C23H18S2 B14316323 1-[Bis(phenylsulfanyl)methyl]naphthalene CAS No. 113451-20-0](/img/structure/B14316323.png)
1-[Bis(phenylsulfanyl)methyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Bis(phenylsulfanyl)methyl]naphthalene is an organic compound characterized by the presence of a naphthalene core substituted with bis(phenylsulfanyl)methyl groups
准备方法
The synthesis of 1-[Bis(phenylsulfanyl)methyl]naphthalene typically involves the reaction of naphthalene derivatives with phenylsulfanyl reagents. One common synthetic route includes the use of naphthalene-1-carbaldehyde, which undergoes a reaction with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
1-[Bis(phenylsulfanyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phenylsulfanyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene core can be functionalized with different substituents using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.
科学研究应用
1-[Bis(phenylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which 1-[Bis(phenylsulfanyl)methyl]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
相似化合物的比较
1-[Bis(phenylsulfanyl)methyl]naphthalene can be compared with other similar compounds, such as:
1,8-Bis[(phenylsulfanyl)methyl]naphthalene: This compound has similar structural features but differs in the position of the substituents on the naphthalene core.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents can be compared in terms of their reactivity, stability, and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
113451-20-0 |
|---|---|
分子式 |
C23H18S2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
1-[bis(phenylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C23H18S2/c1-3-12-19(13-4-1)24-23(25-20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17,23H |
InChI 键 |
ZDOTXBHWTOOLFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC(C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
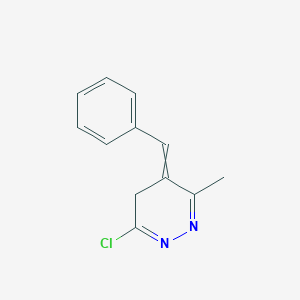
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
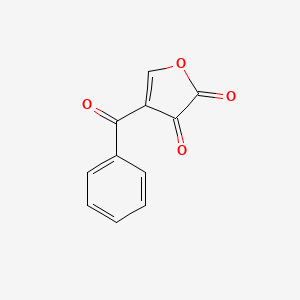
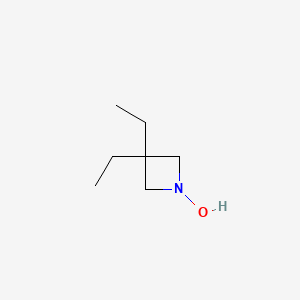
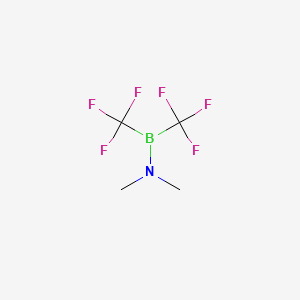

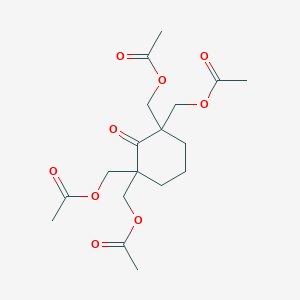
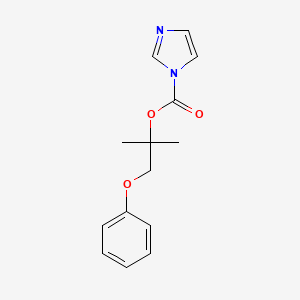
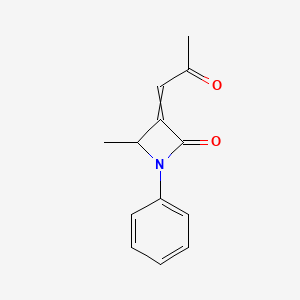
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
